molecular formula C14H9ClN2O2S B12023503 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid CAS No. 618382-88-0

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12023503
CAS No.: 618382-88-0
M. Wt: 304.8 g/mol
InChI Key: JTPLVOMSOSVCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a thiophene ring

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for scalability, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: The thiophene ring can participate in coupling reactions, forming larger conjugated systems.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid include other pyrazole derivatives with different substituents. For example:

    1-(2-Chlorophenyl)-3-(furan-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

    1-(2-Chlorophenyl)-3-(pyridin-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties .

Properties

CAS No.

618382-88-0

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H9ClN2O2S/c15-9-4-1-2-5-11(9)17-12(14(18)19)8-10(16-17)13-6-3-7-20-13/h1-8H,(H,18,19)

InChI Key

JTPLVOMSOSVCBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.